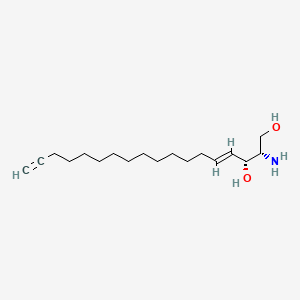

(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol

Descripción general

Descripción

Esfingosina (d181) Alquino: es una forma modificada de esfingosina, un tipo de esfingolípido. El compuesto se caracteriza por la presencia de un grupo alquino en el extremo terminal de su cadena de carbono. Esta modificación le permite participar en reacciones de química click, convirtiéndola en una herramienta valiosa para la investigación bioquímica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Esfingosina (d18:1) Alquino generalmente involucra la introducción de un grupo alquino a la molécula de esfingosina. Esto se puede lograr a través de varias reacciones químicas, incluido el uso de reactivos que contienen alquinos bajo condiciones específicas. Las condiciones de reacción a menudo implican el uso de solventes como dimetilformamida (DMF) o dimetilsulfóxido (DMSO) y pueden requerir catalizadores para facilitar la reacción .

Métodos de producción industrial: La producción industrial de Esfingosina (d18:1) Alquino sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto. El compuesto se formula típicamente en etanol para su almacenamiento y distribución .

Análisis De Reacciones Químicas

Tipos de reacciones: Esfingosina (d18:1) Alquino experimenta varias reacciones químicas, que incluyen:

Reacciones de química click: El grupo alquino terminal le permite participar en reacciones de química click, donde puede etiquetarse con etiquetas fluorescentes o biotiniladas.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estructura química y sus propiedades.

Reactivos y condiciones comunes:

Química click: Los catalizadores de cobre(I) se utilizan comúnmente en reacciones de química click que involucran Esfingosina (d18:1) Alquino.

Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales productos formados:

Productos de química click: Derivados de esfingosina fluorescentes o biotinilados.

Productos de oxidación: Derivados de esfingosina oxidados.

Productos de reducción: Derivados de esfingosina reducidos.

Aplicaciones en investigación científica

Química: Esfingosina (d18:1) Alquino se utiliza en la química click para crear derivados de esfingosina etiquetados para diversos fines analíticos .

Biología: En la investigación biológica, el compuesto se utiliza para estudiar el metabolismo de los esfingolípidos y las vías de señalización. Ayuda a rastrear la distribución y la actividad de la esfingosina en las células .

Medicina: El compuesto es valioso en la investigación médica para estudiar enfermedades relacionadas con el metabolismo de los esfingolípidos, como el cáncer y los trastornos neurodegenerativos .

Industria: En la industria farmacéutica, Esfingosina (d18:1) Alquino se utiliza en el desarrollo de nuevos fármacos dirigidos a las vías de los esfingolípidos .

Aplicaciones Científicas De Investigación

Chemistry: Sphingosine (d18:1) Alkyne is used in click chemistry to create labeled sphingosine derivatives for various analytical purposes .

Biology: In biological research, the compound is used to study sphingolipid metabolism and signaling pathways. It helps in tracking the distribution and activity of sphingosine in cells .

Medicine: The compound is valuable in medical research for studying diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders .

Industry: In the pharmaceutical industry, Sphingosine (d18:1) Alkyne is used in the development of new drugs targeting sphingolipid pathways .

Mecanismo De Acción

Esfingosina (d18:1) Alquino ejerce sus efectos interactuando con varios objetivos moleculares involucrados en el metabolismo de los esfingolípidos. El grupo alquino le permite ser etiquetado y rastreado, proporcionando información sobre su papel en los procesos celulares. Puede inhibir o activar enzimas específicas y vías de señalización, influyendo en la proliferación celular, la supervivencia y la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares:

Esfingosina (d181): El compuesto principal sin la modificación alquino.

Ceramida (d181/160): Otro esfingolípido con diferentes grupos funcionales.

Singularidad: Esfingosina (d18:1) Alquino es única debido a su grupo alquino terminal, que le permite participar en reacciones de química click. Esta modificación la convierte en una herramienta versátil para el etiquetado y el seguimiento de la esfingosina en diversas aplicaciones de investigación .

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZHNWWIQBDTDR-KRWOKUGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

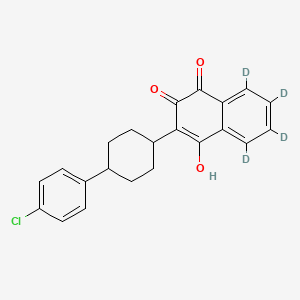

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

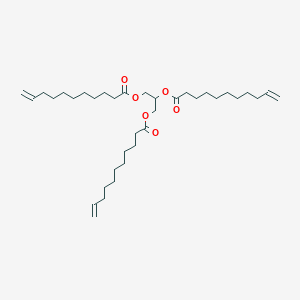

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

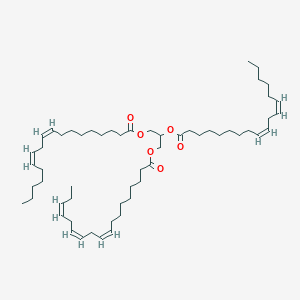

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)

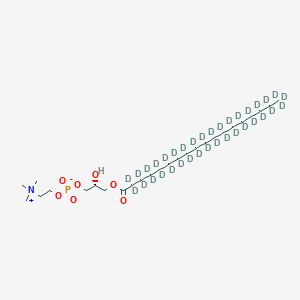

![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)